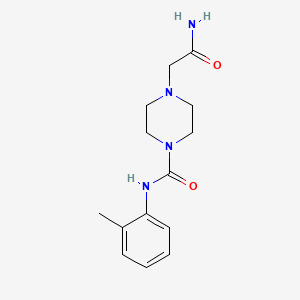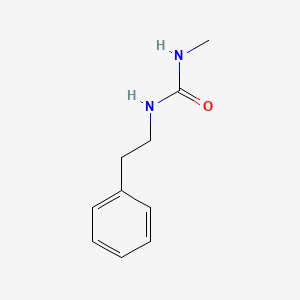
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as AMPA, is a chemical compound that belongs to the class of piperazinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a selective agonist of the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been used in a wide range of studies, including investigations of the molecular mechanisms underlying synaptic transmission, the role of glutamate receptors in neurodegenerative diseases, and the development of novel therapeutics for neurological disorders.
作用機序
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective agonist of the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which is a type of ionotropic glutamate receptor. Upon binding to the receptor, 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the postsynaptic neuron. This influx of ions leads to depolarization of the neuron and the generation of an excitatory postsynaptic potential (EPSP), which is the basis for synaptic transmission and the initiation of action potentials.
Biochemical and Physiological Effects
The activation of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptors by 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide leads to a wide range of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, the induction of long-term potentiation (LTP) and long-term depression (LTD), and the regulation of gene expression. 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, including the prevention of glutamate-induced excitotoxicity and the reduction of oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which allows for the precise manipulation of synaptic transmission and the investigation of the molecular mechanisms underlying synaptic plasticity. However, one of the limitations of using 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are several potential future directions for the study of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its applications in scientific research. These include the development of novel 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor modulators with improved selectivity and safety profiles, the investigation of the role of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the development of novel therapeutics for neurological disorders based on the modulation of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor activity.
Conclusion
In conclusion, 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, or 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor and its ability to modulate synaptic plasticity make it a valuable tool for investigating the molecular mechanisms underlying synaptic transmission and the development of novel therapeutics for neurological disorders. While there are some limitations to its use, careful dosing and monitoring can ensure the safety of experimental subjects. There are also several potential future directions for the study of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its applications in scientific research, which will undoubtedly lead to further insights into the workings of the brain and the development of new treatments for neurological disorders.
合成法
The synthesis of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-methylphenylpiperazine with ethyl 4-chloroacetoacetate, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained by treating the resulting amide with acetic anhydride and pyridine. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-2-3-5-12(11)16-14(20)18-8-6-17(7-9-18)10-13(15)19/h2-5H,6-10H2,1H3,(H2,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXWEMYKBJQKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)

![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)
